methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and fluorescent agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of anthranilic acid with formamide, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone ring, altering its electronic properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones .
Scientific Research Applications
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the production of dyes, fluorescent agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamide
- 2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carbohydrazide
Uniqueness
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinazolinone derivatives may not be as effective .
Properties
CAS No. |
2624131-63-9 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.